![molecular formula C16H10F3N5OS B2381891 N-((8-(Trifluormethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazol-2-carboxamid CAS No. 2034374-21-3](/img/structure/B2381891.png)

N-((8-(Trifluormethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazol-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

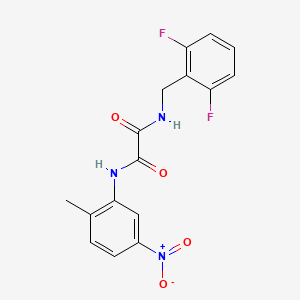

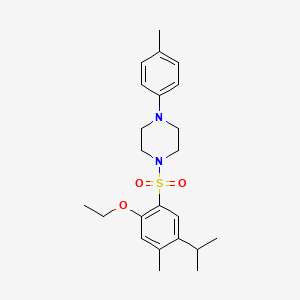

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C16H10F3N5OS and its molecular weight is 377.35. The purity is usually 95%.

BenchChem offers high-quality N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor-Eigenschaften

Die einzigartige Struktur der Verbindung macht sie zu einem interessanten Kandidaten für die Krebsforschung. Forscher haben ihr Potenzial als zytotoxische Substanz untersucht, die Krebszellen durch verschiedene Mechanismen angreift. Weitere Studien sind erforderlich, um ihre spezifischen Pfade und ihr Potenzial für den klinischen Einsatz zu klären .

Antibakterielle Aktivität

Triazolo[4,3-a]pyridin-Derivate zeigen häufig antimikrobielle Eigenschaften. Diese Verbindung kann das Bakterienwachstum hemmen oder essentielle mikrobielle Prozesse beeinträchtigen. Die Untersuchung ihrer Wirksamkeit gegen bestimmte Krankheitserreger könnte zu neuartigen antimikrobiellen Wirkstoffen führen .

Analgetische und entzündungshemmende Wirkungen

Das pharmakologische Profil der Verbindung deutet auf mögliche analgetische und entzündungshemmende Aktivitäten hin. Das Verständnis ihrer Wechselwirkungen mit Schmerzrezeptoren und entzündungshemmenden Signalwegen könnte den Weg für neue Schmerzmanagementstrategien ebnen .

Antioxidatives Potenzial

Antioxidantien spielen eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Stress. Vorläufige Studien deuten darauf hin, dass diese Verbindung antioxidative Eigenschaften aufweisen kann. Weitere Untersuchungen sind notwendig, um ihre Wirksamkeit zu validieren und potenzielle therapeutische Anwendungen zu erforschen .

Antivirene Anwendungen

Angesichts der globalen Bedeutung von antiviralen Medikamenten haben Forscher die Fähigkeit dieser Verbindung untersucht, die Virusreplikation zu hemmen. Die Untersuchung ihrer Auswirkungen auf bestimmte Viren (wie Influenza oder Herpes) könnte wertvolle Erkenntnisse liefern .

Enzymhemmer

Enzymhemmer sind für die Medikamentenentwicklung unerlässlich. Diese Verbindung hat sich als vielversprechend als Carboanhydrasehemmer, Cholinesterasehemmer und alkalische Phosphatasehemmer erwiesen. Diese Enzyme spielen eine kritische Rolle in verschiedenen physiologischen Prozessen und machen sie zu attraktiven pharmakologischen Zielstrukturen .

Anti-Lipase-Aktivität

Adipositas-bedingte Erkrankungen beinhalten oft eine dysregulierte Lipidstoffwechsel. Das Potenzial der Verbindung als Anti-Lipase-Mittel erfordert weitere Erforschung. Die Hemmung der Lipase-Aktivität könnte zur Gewichtskontrolle und metabolischen Gesundheit beitragen .

Antituberkulose-Mittel

Triazolo[4,3-a]pyridin-Derivate wurden auf ihre antituberkulose Aktivität untersucht. Die Auswirkungen dieser Verbindung auf Mycobacterium tuberculosis, den Erreger der Tuberkulose, verdienen gründliche Untersuchungen .

Zusammenfassend lässt sich sagen, dass N-((8-(Trifluormethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazol-2-carboxamid ein erhebliches Potenzial in verschiedenen Bereichen bietet. Forscher sollten ihre Eigenschaften weiter erforschen, um neuartige therapeutische Anwendungen zu erschließen und zur Medikamentenentdeckung und -entwicklung beizutragen . Wenn Sie bestimmte Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, zu fragen! 😊

Wirkmechanismus

Target of Action

It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

Triazole compounds are known to interact with their targets through hydrogen bonding, given their ability to accept and donate hydrogen bonds . This allows them to make specific interactions with different target receptors .

Biochemical Pathways

Triazole compounds are known to influence a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar triazolothiadiazine derivatives . These studies can provide valuable insights into the potential ADME properties of related compounds.

Result of Action

One compound with a similar structure exhibited excellent anti-tumor activity against a549, mcf-7, and hela cancer cell lines .

Eigenschaften

IUPAC Name |

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N5OS/c17-16(18,19)9-4-3-7-24-12(22-23-13(9)24)8-20-14(25)15-21-10-5-1-2-6-11(10)26-15/h1-7H,8H2,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTJMYOUVJRTDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea](/img/structure/B2381809.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2381812.png)

![2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2381816.png)

![4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2381826.png)